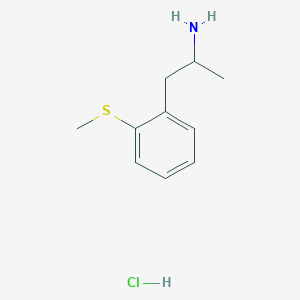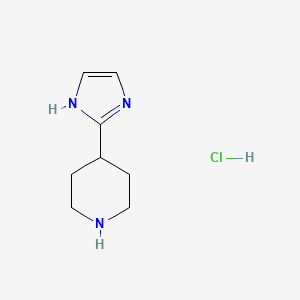
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" has been the subject of several studies. It is synthesized through the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups, leading to the formation of C-sulfonylated 1,4-diazepines . This compound is also related to the synthesis of sulfonyl azides from primary sulfonamides, and it has been found to be an efficient, inexpensive, and shelf-stable diazotransfer reagent .
Synthesis Analysis
The synthesis of this compound involves the use of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions, resulting in the formation of C-sulfonylated 1,4-diazepines . Additionally, the compound has been used as a diazotransfer reagent, providing an alternative to existing reagents due to its stability, cost-effectiveness, and ease of use .
Molecular Structure Analysis
The molecular structure of "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" has been characterized through various analytical techniques, including NMR, IR, and HRMS. Crystal structure analysis has revealed the conformational flexibility of the seven-membered ring in this compound, leading to disorder in some cases .
Chemical Reactions Analysis
The compound has been involved in diazo-transfer reactions, particularly in the conversion of primary amines to azides. Mechanistic studies have shown that the reaction proceeds via a diazo transfer mechanism, providing valuable insights into its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" have been explored in the context of its stability, detonation risks, and impact stability. The hydrogen sulfate salt of this compound has been identified as significantly more stable, making it a preferred reagent for diazo transfer reactions .
Relevant Case Studies
The compound has been utilized in the synthesis of new N,N′-disubstituted-1,4-diazepanes, demonstrating its versatility and applicability in the creation of structurally diverse compounds .
References
- Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups through the Synthesis of 1,4-Diazepines from the Aza-[5 + 2] Cycloaddition of Indoloazomethine Ylides.
- An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride.
- Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments.
- An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate.
- Synthesis, characterization, and X-ray analysis of new N,N′-disubstituted-1,4-diazepanes
Applications De Recherche Scientifique
Efficient Diazotransfer Reagents
- Imidazole-1-sulfonyl Azide Hydrochloride : A shelf-stable diazotransfer reagent reported by Goddard-Borger & Stick (2007) for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its convenience, shelf stability, and cost-effectiveness in synthesizing diazo compounds (Goddard-Borger & Stick, 2007).
Multicomponent Synthesis
- Synthesis of Diazepane Systems : Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a versatile approach to constructing complex molecular architectures from simpler building blocks (Banfi et al., 2007).
Catalytic Applications
- Manganese(III) Complexes for Epoxidation : Research by Sankaralingam & Palaniandavar (2014) on manganese(III) complexes, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, showcases their utility as catalysts for olefin epoxidation, indicating the potential for compounds with diazepane moieties to serve as ligands in catalytic systems (Sankaralingam & Palaniandavar, 2014).
Ionic Liquids and Solvent Effects
- Rheology of Imidazolium-Based Ionic Liquids : A study by Tao & Simon (2015) on imidazolium-based ionic liquids with aromatic functionality, including benzyl-imidazolium, highlights the influence of aromatic groups on rheological properties, suggesting the relevance of structural features like those in the query compound for designing new ionic liquids with specific physical properties (Tao & Simon, 2015).
Novel Synthetic Approaches
- Synthesis of Sulfonyl Azides : Stevens, Sawant, & Odell (2014) discuss the synthesis of sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate, underlining the utility of imidazole-sulfonyl azide derivatives in synthesizing functional groups that might be present in or relevant to the study of compounds like "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" (Stevens, Sawant, & Odell, 2014).
Mécanisme D'action
Target of Action
The compound “1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane” contains an imidazole ring, which is a key component in many biologically active molecules. Imidazole rings are found in important natural products like histamine and biosynthetic enzymes .
Biochemical Pathways
Imidazole-containing compounds are often involved in a variety of biochemical processes due to their presence in many biologically important molecules .
Pharmacokinetics
The presence of the imidazole ring and sulfonyl groups could potentially affect its solubility and permeability, which in turn would influence its absorption and distribution .
Result of Action
Given the presence of the imidazole ring, it could potentially interact with various enzymes and receptors, leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The imidazole ring and sulfonyl groups in the compound could potentially interact with these environmental factors .
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-14-4-2-5-15(10-14)12-25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-13-18-16/h2,4-5,10-11,13H,3,6-9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWLBVQHRNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

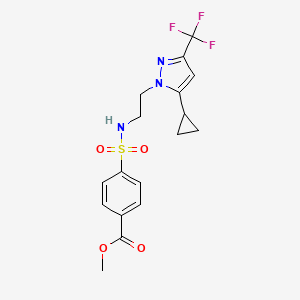
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
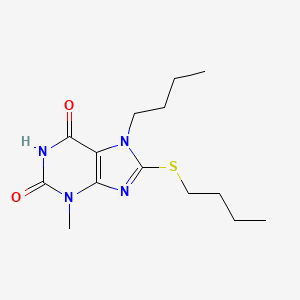
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)


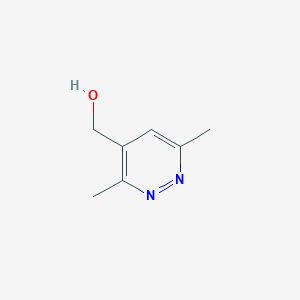


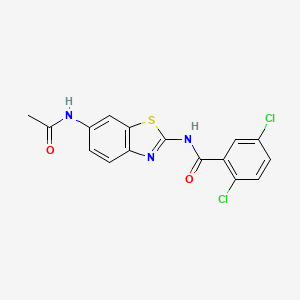
![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)
